molecular formula C16H20O5 B8619646 2-Benzyl-3-ketoglutarate diethyl ester CAS No. 54813-93-3

2-Benzyl-3-ketoglutarate diethyl ester

Cat. No.: B8619646
CAS No.: 54813-93-3
M. Wt: 292.33 g/mol
InChI Key: HZOCADZQLFGJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-3-ketoglutarate diethyl ester (CAS 54813-93-3) is a high-purity chemical reagent with the molecular formula C16H20O5 and a molecular weight of 292.33 g/mol . This compound serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a ketone flanked by two ester groups and a benzyl substituent, makes it a valuable scaffold for constructing complex molecules. A primary research application of this compound is its role as a key precursor in the stereoselective synthesis of hydroxy-amino acids, which are important building blocks in drug discovery and development . The compound's reactivity allows for further transformation via enzymatic reduction pathways, enabling researchers to access chiral intermediates with high diastereoselectivity . Furthermore, as an ester derivative of a keto acid, it is of significant interest in biochemical studies. Esterified analogs of alpha-ketoglutarate are widely utilized as cell-permeable precursors in metabolic research to investigate cellular processes, though studies indicate these esters can undergo hydrolysis in aqueous media . This compound is for research use only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

CAS No.

54813-93-3

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

diethyl 2-benzyl-3-oxopentanedioate

InChI

InChI=1S/C16H20O5/c1-3-20-15(18)11-14(17)13(16(19)21-4-2)10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3

InChI Key

HZOCADZQLFGJLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(CC1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Benzyl 3 Ketoglutarate Diethyl Ester

Established Synthetic Routes to 2-Benzyl-3-ketoglutarate Diethyl Ester

The traditional and most direct approach to synthesizing this compound involves the alkylation of a β-ketoester enolate. This method leverages the acidity of the α-hydrogen atoms in the precursor molecule.

Alkylation Reactions Utilizing Diethyl 1,3-Acetone Dicarboxylate Precursors

The synthesis of this compound can be achieved through the alkylation of diethyl 1,3-acetone dicarboxylate (also known as diethyl acetonedicarboxylate). This reaction is analogous to the well-established malonic ester synthesis. libretexts.org The α-hydrogens of diethyl 1,3-acetone dicarboxylate are flanked by two carbonyl groups, which increases their acidity (pKa ≈ 11 in DMSO), facilitating the formation of a stabilized enolate ion. libretexts.org

The general mechanism involves the deprotonation of diethyl 1,3-acetone dicarboxylate by a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, to introduce the benzyl group at the α-position, yielding the desired product. tcd.ie

A typical procedure involves dissolving sodium ethoxide in ethanol (B145695), to which diethyl 3-oxobutanoate is added to form the enolate. After the formation of the enolate, benzyl chloride is added, and the mixture is refluxed to drive the alkylation reaction to completion. tcd.ie

Optimization of Reaction Conditions and Yields in Traditional Synthesis

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the nature of the alkylating agent.

Base and Solvent Selection: The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Strong bases like sodium ethoxide in ethanol are commonly used to ensure complete deprotonation of the β-ketoester. tcd.ie The use of a polar aprotic solvent in conjunction with a strong base can sometimes lead to an increase in O-alkylation. researchgate.net The selection of an appropriate solvent and base combination is therefore critical for directing the reaction towards the desired C-alkylation product. researchgate.net

Temperature and Reaction Time: The reaction temperature and duration are also important factors. The alkylation is often carried out under reflux to ensure a reasonable reaction rate. tcd.ie Optimization studies often involve varying the temperature and monitoring the reaction progress by techniques like thin-layer chromatography (TLC) to determine the optimal conditions for maximizing the yield of the desired product.

Alkylating Agent: The reactivity of the benzyl halide can also influence the reaction outcome. Benzyl bromide is generally more reactive than benzyl chloride and may lead to higher yields or shorter reaction times. However, the choice may also depend on the cost and stability of the reagent.

Below is a table summarizing the impact of various reaction parameters on the synthesis:

Parameter Variation Effect on Yield and Purity
Base Stronger bases (e.g., NaH) vs. weaker bases (e.g., K₂CO₃) Stronger bases can lead to higher conversion but may also promote side reactions.
Solvent Polar protic (e.g., ethanol) vs. polar aprotic (e.g., DMF) Solvent polarity can influence the ratio of C- to O-alkylation.
Temperature Room temperature vs. reflux Higher temperatures generally increase the reaction rate but can also lead to byproduct formation.

| Alkylating Agent | Benzyl bromide vs. benzyl chloride | Benzyl bromide is more reactive and may result in higher yields. |

Investigation of Byproduct Formation and Purification Strategies

A primary challenge in the synthesis of this compound is the potential for byproduct formation. The most common byproduct is the O-alkylated product, where the benzyl group attaches to the oxygen atom of the enolate instead of the carbon atom. The ratio of C-alkylation to O-alkylation is influenced by several factors, including the solvent, counter-ion, and temperature. researchgate.net

Another potential byproduct is the dialkylated product, which can form if there are remaining acidic protons after the first alkylation and an excess of the alkylating agent is used.

Purification Strategies: After the reaction is complete, the crude product is typically a mixture of the desired product, unreacted starting materials, and byproducts. Purification is essential to isolate this compound in high purity.

Common purification techniques include:

Extraction: The reaction mixture is often worked up by adding water and extracting the product into an organic solvent like ethyl acetate. tcd.ie

Washing: The organic extract is washed with water or brine to remove any water-soluble impurities. tcd.ie

Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate. tcd.ie

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator. tcd.ie

Chromatography: Column chromatography is a powerful technique for separating the desired product from closely related byproducts. Thin-layer chromatography (TLC) is often used to monitor the separation. tcd.ie

Modular and Convergent Synthesis Strategies for β-Ketoglutarate Ester Analogs

Modern synthetic chemistry often favors modular and convergent approaches, which allow for the rapid generation of a library of related compounds from common building blocks. Such strategies have been successfully applied to the synthesis of cell-permeating 2-ketoglutarate esters, which are closely related to β-ketoglutarate esters. nih.govnih.govacs.org

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the final steps. This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step. nih.govnih.govacs.org

For β-ketoglutarate ester analogs, a modular approach could involve the synthesis of a core β-ketoglutarate scaffold that can be subsequently functionalized with various side chains, including the benzyl group. This allows for the synthesis of a diverse range of analogs by simply changing one of the building blocks. nih.govnih.govacs.org

Isotopic Labeling Approaches for Related α-Ketoglutarate Esters

Isotopic labeling is a powerful tool for studying metabolic pathways and reaction mechanisms. Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are incorporated into molecules to act as tracers. ckisotopes.com For α-ketoglutarate and its esters, isotopic labeling can be used to follow their fate in biological systems or to elucidate the mechanisms of enzymes that utilize them as substrates. nih.gov

Several isotopically labeled α-ketoglutaric acid variants are commercially available, including those labeled with ¹³C at various positions. isotope.commedchemexpress.com These labeled compounds can be used as starting materials for the synthesis of isotopically labeled α-ketoglutarate esters.

The synthesis of isotopically labeled esters can be achieved by using a labeled precursor in one of the established synthetic routes. For example, to synthesize a ¹³C-labeled this compound, one could start with a ¹³C-labeled diethyl 1,3-acetone dicarboxylate. The subsequent alkylation with benzyl bromide would then yield the desired labeled product.

The use of specific α-keto acid precursors with isotopic labels has been instrumental in extending the size limits for NMR studies of protein structure and dynamics. ckisotopes.com Similar approaches could be envisioned for studying the interactions of this compound with biological targets.

Chemical Reactivity and Transformation Mechanisms of 2 Benzyl 3 Ketoglutarate Diethyl Ester

Reductive Transformations of the Ketone Functionality

The reduction of the ketone group in β-ketoesters such as 2-Benzyl-3-ketoglutarate diethyl ester is a key transformation, yielding chiral β-hydroxy esters, which are valuable building blocks in organic synthesis. Biocatalytic methods, employing enzymes or whole-cell systems, are particularly powerful for achieving high stereoselectivity in these reductions.

Enzymatic Reduction Pathways for β-Ketoesters

Enzymatic reduction of β-ketoesters is a well-established and efficient method for producing optically active alcohols. This approach offers mild reaction conditions and high selectivity, making it an attractive alternative to traditional chemical methods.

Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. researchgate.net For α-substituted β-ketoesters like this compound, the reduction of the ketone creates a second chiral center, leading to the possibility of four stereoisomers. The choice of KRED is crucial in controlling the diastereoselectivity of the reaction, enabling the formation of a specific stereoisomer. researchgate.net The structural features at both the α and β positions of the β-ketoester substrate significantly influence the activity and stereoselectivity of these enzymes. researchgate.net

A wide array of KREDs, often available in screening kits, allows for the identification of enzymes that can produce a desired diastereomer in high optical purity. cloudfront.net For complex substrates, it is common to find a KRED that can generate one of the four possible diastereomers in an optically pure form. researchgate.net

Whole-cell biocatalysis utilizes entire microorganisms (such as bacteria or yeast) that contain the necessary enzymes for a desired transformation. mdpi.com This approach is often more cost-effective than using isolated enzymes, as it eliminates the need for enzyme purification. mdpi.com A key advantage of whole-cell systems is the presence of endogenous cofactor regeneration systems. KREDs require a cofactor, typically NADPH or NADH, which is consumed during the reduction. In whole-cell systems, the microorganism's metabolic pathways naturally regenerate these cofactors, allowing the reaction to proceed efficiently. mdpi.comnih.gov Various microbial strains have been successfully employed for the asymmetric reduction of α-substituted β-ketoesters. nih.gov

The yield and selectivity of the enzymatic reduction are highly dependent on the specific enzyme variant used and the reaction conditions. Protein engineering and directed evolution have been used to create KRED variants with improved activity, stability, and stereoselectivity towards specific substrates, including bulky α-amino β-keto esters. rsc.org

Reaction parameters such as temperature, pH, and the presence of co-solvents can also have a significant impact on enzyme performance. For instance, optimizing the pH is critical as the catalytic activity of many reductases is strongly pH-dependent. researchgate.net The choice of a co-substrate for cofactor regeneration in whole-cell systems can also enhance catalytic activity.

Derivatization Strategies for Ester Moieties and Alpha-Carbon Functionality

Beyond the reduction of the ketone, the ester groups and the α-carbon of this compound offer further opportunities for chemical modification.

The ester groups can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions. This transformation can be followed by decarboxylation to yield a ketone. frontiersin.org The α-carbon, situated between two carbonyl groups, is acidic and can be deprotonated to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation. This allows for the introduction of a wide range of substituents at the α-position, further diversifying the molecular structure. nih.gov

Hydrolytic Stability and Lability Considerations in β-Ketoglutarate Ester Systems

The hydrolytic stability of this compound, a β-keto ester, is a critical parameter influencing its reactivity and potential applications. The susceptibility of its ester functional groups to cleavage by water is governed by several factors, including pH, temperature, and the inherent structural features of the molecule. In aqueous environments, this compound can undergo hydrolysis, a process that can be catalyzed by either acid or base, leading to the corresponding β-keto acid. This intermediate is often unstable and prone to subsequent decarboxylation.

The general mechanism for the hydrolysis of β-keto esters involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester group. aklectures.com This process can be influenced by the presence of the benzyl (B1604629) group at the α-position and the keto group at the β-position relative to the ester functionalities.

Research into the hydrolysis of structurally related compounds provides insights into the expected behavior of this compound. For instance, studies on α-ketoglutarate esters have shown that the ester group proximal to the ketone is more labile and hydrolyzes more rapidly. nih.gov In the case of dimethyl-α-ketoglutarate, the ester at the C1 position is significantly more susceptible to non-enzymatic hydrolysis than the ester at the C5 position. nih.gov This increased reactivity is attributed to the electron-withdrawing effect of the adjacent α-keto group, which enhances the electrophilicity of the ester carbonyl carbon.

The pH of the aqueous medium plays a crucial role in the rate of hydrolysis. Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the direct attack of the more nucleophilic hydroxide ion on the ester carbonyl is the dominant pathway. epa.gov A comprehensive understanding of the hydrolytic stability would require experimental determination of the pH-rate profile, which would quantify the rate of hydrolysis across a range of pH values. Such a profile typically illustrates regions of acid catalysis, base catalysis, and a pH-independent (neutral) region. researchgate.net

The following table summarizes the expected factors influencing the hydrolytic stability of this compound based on general principles of organic chemistry and studies of analogous compounds.

FactorExpected Influence on Hydrolysis RateRationale
pH Rate is minimal in the neutral range, increasing in acidic and basic conditions.Acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity. Base catalysis involves the highly nucleophilic hydroxide ion. epa.gov
Temperature Increased temperature will increase the rate of hydrolysis.Provides the necessary activation energy for the reaction to proceed.
β-Keto Group May slightly activate the ester groups towards hydrolysis.The electron-withdrawing nature of the keto group can increase the electrophilicity of the ester carbonyl carbons.
α-Benzyl Group Likely to decrease the rate of hydrolysis due to steric hindrance.The bulky benzyl group can physically block the approach of nucleophiles to the ester carbonyl centers. epa.gov
Diethyl Ester Groups Ethyl esters generally hydrolyze at a moderate rate.The nature of the alcohol portion of the ester influences its reactivity.

Further empirical studies are necessary to quantify the precise rates of hydrolysis for this compound under various conditions and to fully elucidate the interplay of electronic and steric effects on its stability in aqueous systems.

Stereochemical Control and Asymmetric Synthesis Utilizing 2 Benzyl 3 Ketoglutarate Diethyl Ester

Diastereoselectivity in Enzymatic Reduction Products: Formation of Chiral Centers

The enzymatic reduction of the carbonyl group in 2-benzyl-3-ketoglutarate diethyl ester at the C-3 position introduces a new chiral center, which, in conjunction with the existing chirality at C-2, results in the formation of diastereomeric products. The stereochemical course of this reduction is dictated by the facial selectivity of the enzyme's active site. Microorganisms such as baker's yeast (Saccharomyces cerevisiae), Geotrichum candidum, and various species of Candida and Rhodotorula contain oxidoreductases that can catalyze this transformation with varying degrees of diastereoselectivity.

The reduction of α-substituted β-keto esters often follows Prelog's rule, which predicts the stereochemistry of the resulting alcohol based on the steric bulk of the substituents flanking the carbonyl group. However, the presence of enzymes with "anti-Prelog" selectivity can lead to the opposite stereochemical outcome. The diastereomeric ratio (d.r.) of the resulting 2-benzyl-3-hydroxyglutarate diethyl ester is a critical measure of the selectivity of the biocatalyst.

For instance, the reduction of related α-substituted β-keto esters using Geotrichum candidum has been shown to be influenced by the age of the mycelium, which can alter the relative activities of different dehydrogenases within the cells, thereby affecting the syn/anti ratio of the hydroxy ester products.

Enantioselective Access to Specific Diastereomers through Biocatalysis

Beyond diastereoselectivity, the enantioselectivity of the enzymatic reduction is paramount for accessing optically pure stereoisomers. Biocatalysis provides an effective means to achieve high enantiomeric excess (e.e.) for a specific diastereomer. The choice of microorganism is crucial, as different species and even different strains can exhibit complementary stereoselectivities.

For example, while baker's yeast is a widely used biocatalyst for the asymmetric reduction of ketones, its selectivity can sometimes be moderate. However, strategies such as substrate feeding and the use of enzyme inhibitors can significantly enhance the enantioselectivity. In the context of this compound, a well-chosen biocatalyst would preferentially produce one of the four possible stereoisomers in high optical purity.

The yeast Rhodotorula minuta has demonstrated high enantioselectivity in the reduction of dialkyl esters of 2-oxoglutaric acid, yielding the corresponding (S)-2-hydroxy diesters with enantiomeric excesses of 97-98%. This suggests that related yeasts could be effective catalysts for the enantioselective reduction of the subject compound.

Below is a hypothetical representation of the expected outcomes from the biocatalytic reduction of this compound, illustrating the potential for high diastereoselectivity and enantioselectivity.

BiocatalystMajor DiastereomerDiastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.) of Major Diastereomer
Microorganism A(2R, 3S)>95:5>99%
Microorganism B(2S, 3R)>95:5>99%
Microorganism C(2R, 3R)10:90>98%
Microorganism D(2S, 3S)15:85>98%

This table is illustrative and based on typical results observed in the biocatalytic reduction of related β-keto esters.

Broader Applications in Enantiomerically Pure Building Block Synthesis

The enantiomerically pure diastereomers of 2-benzyl-3-hydroxyglutarate diethyl ester obtained through biocatalytic reduction are valuable chiral building blocks for organic synthesis. These molecules possess multiple functional groups that can be further manipulated to construct more complex chiral molecules, including pharmaceuticals, agrochemicals, and natural products.

The ability to selectively produce any of the four stereoisomers by choosing the appropriate biocatalyst provides access to a diverse range of chiral synthons. This stereochemical diversity is highly advantageous in drug discovery and development, where the biological activity of a molecule is often highly dependent on its absolute configuration. The synthesis of chiral ligands for asymmetric catalysis is another area where these building blocks can be applied. The development of efficient and highly selective biocatalytic reductions of this compound is therefore a significant contribution to the field of asymmetric synthesis.

Retrosynthetic Analysis and Strategic Disconnections Involving 2 Benzyl 3 Ketoglutarate Diethyl Ester

Principles of Retrosynthetic Analysis Applied to β-Ketoglutarate Ester Structures

The β-ketoglutarate ester framework, characterized by a ketone at the C3 position and ester groups at C1 and C5, presents several opportunities for strategic disconnections. The high functional group density and the presence of acidic α-hydrogens are key factors guiding the retrosynthetic strategy. numberanalytics.com

A primary strategy involves disconnecting the carbon-carbon bonds adjacent to the carbonyl groups, as these bonds are often formed through well-established reactions like alkylations and condensations. journalspress.com For a generic β-ketoglutarate ester, the most logical disconnections are at the α-positions (C2 and C4) relative to the ketone.

Key Disconnection Approaches for β-Ketoglutarate Esters:

C-C Bond Disconnection (Alkylation Approach): The bond between an α-carbon (C2 or C4) and its substituent is a prime candidate for disconnection. This retrosynthetic step corresponds to the forward reaction of alkylating the enolate of a precursor β-keto ester. researchgate.netlibretexts.org For instance, disconnecting a substituent at the C2 position leads to a diethyl 3-oxoglutarate enolate synthon and an electrophilic substituent synthon.

C-C Bond Disconnection (Acylation/Claisen Approach): Another powerful strategy is the disconnection of the C2-C3 or C3-C4 bond. This corresponds to the reverse of a Claisen condensation, a fundamental reaction for forming β-keto esters. organic-chemistry.org Disconnecting the C2-C3 bond, for example, would yield synthons derived from a malonic ester and an acylating agent.

Table 1: Common Retrosynthetic Disconnections for the β-Ketoglutarate Ester Scaffold
Disconnection TypeBond CleavedResulting Synthons (Conceptual)Corresponding Forward Reaction
α-AlkylationC2-R or C4-RDiethyl 3-oxoglutarate enolate + Electrophile (R⁺)Alkylation of Diethyl 3-oxoglutarate
Claisen CondensationC2-C3Malonate enolate + Acylating agentAcylation of a malonate ester
Claisen CondensationC3-C4Acyl enolate + Oxalate derivativeCondensation of an ester with diethyl oxalate

Identification of Key Synthons and Readily Available Precursors

Applying these principles to the target molecule, 2-benzyl-3-ketoglutarate diethyl ester, allows for the identification of logical synthons and their real-world chemical equivalents (precursors).

The most apparent disconnection is the C2-benzyl bond. This simplifies the molecule significantly by removing the benzyl (B1604629) substituent.

Disconnection: Cleavage of the bond between the C2 carbon and the benzyl group.

Synthons: This disconnection generates two key synthons:

A nucleophilic diethyl 3-oxoglutarate anion (dianion precursor or monoanion).

An electrophilic benzyl cation.

Precursors (Synthetic Equivalents): These idealized synthons correspond to readily available laboratory reagents: ox.ac.uk

The synthetic equivalent for the nucleophilic glutarate is diethyl 3-oxoglutarate (also known as diethyl acetonedicarboxylate). biosynth.comjst.go.jp A base, such as sodium ethoxide or magnesium ethoxide, is used to generate the reactive enolate in the forward synthesis. jst.go.jptcd.ie

The synthetic equivalent for the benzyl cation is an electrophilic benzyl species, most commonly benzyl bromide or benzyl chloride . tcd.ie

This retrosynthetic pathway suggests a straightforward synthesis via the alkylation of diethyl 3-oxoglutarate with a benzyl halide. jst.go.jptandfonline.comamanote.com This is a common and effective method for introducing substituents at the α-position of β-keto esters.

Table 2: Synthons and Precursors for this compound
Target MoleculeDisconnectionSynthonSynthetic Equivalent (Precursor)
This compoundC2-Benzyl BondDiethyl 3-oxoglutarate EnolateDiethyl 3-oxoglutarate + Base (e.g., NaOEt)
Benzyl Cation (C₆H₅CH₂⁺)Benzyl bromide (C₆H₅CH₂Br)

Integration of this compound as a Versatile Synthetic Intermediate in Complex Molecule Construction

The structural features of this compound—a central ketone, two flanking ester groups, and acidic α-hydrogens—make it a valuable and versatile building block for the synthesis of more complex molecules, particularly heterocyclic systems. researchgate.net

The 1,3-dicarbonyl motif is a classic precursor for the formation of five- and six-membered rings through condensation reactions with dinucleophiles. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with ureas or amidines can lead to pyrimidines.

Furthermore, the ester groups can be hydrolyzed and the resulting β-keto acid can undergo decarboxylation to yield ketones. nih.gov The molecule can also participate in various palladium-catalyzed reactions, such as aldol (B89426) condensations or Michael additions, after transformation into a palladium enolate. nih.gov This reactivity allows for its integration into sophisticated synthetic sequences. While specific examples of complex syntheses starting directly from this compound are specialized, the reactivity patterns of the parent compound, diethyl 3-oxoglutarate, demonstrate the wide-ranging potential of its derivatives. tandfonline.com For instance, diethyl 3-oxoglutarate is used as a precursor in the synthesis of pheromones and other natural products through sequential alkylation and subsequent transformations. tandfonline.com

Table 3: Potential Synthetic Applications of the this compound Scaffold
Reagent ClassReaction TypePotential Product Class
Hydrazines (e.g., Hydrazine, Phenylhydrazine)Condensation/CyclizationSubstituted Pyrazoles
Ureas, Thioureas, AmidinesCondensation/CyclizationSubstituted Pyrimidines, Pyrimidinones
AminesCondensationβ-Enamino esters organic-chemistry.org
Strong Acid/HeatHydrolysis & Decarboxylation4-Phenyl-2-butanone
Aldehydes/Ketones (with base or catalyst)Aldol CondensationFunctionalized δ-hydroxy-β-keto esters nih.gov

Catalytic Systems and Mechanistic Insights in 2 Benzyl 3 Ketoglutarate Diethyl Ester Transformations

Biocatalytic Systems for Reductive Transformations

Biocatalysis offers a powerful approach for the asymmetric reduction of the keto group in 2-Benzyl-3-ketoglutarate diethyl ester to produce optically active secondary alcohols. These enzymatic methods are prized for their high stereoselectivity and ability to operate under mild reaction conditions, often circumventing the need for complex protection and deprotection steps common in traditional organic synthesis. nih.gov

Ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), are instrumental in the biocatalytic reduction of prochiral ketones. researchgate.net The efficiency and stereochemical outcome of the reduction of this compound are highly dependent on the specific ketoreductase used. The substrate specificity of these enzymes is a key determinant of their utility.

Research into various ketoreductases has demonstrated a wide range of activities and selectivities toward different ketone substrates. For instance, a comparative study of six different ketoreductases for the conversion of various pro-pharmaceutical ketones revealed significant differences in their catalytic prowess. nih.gov While some enzymes like SsADH and PAR showed low conversion rates (<30%) for substrates such as the Sitagliptin intermediate, others, like the ketoreductase from Zygosaccharomyces rouxii (ZRK), exhibited robust catalytic characteristics and high enantioselectivity, consistently producing (S)-alcohols. nih.gov

The efficiency of these enzymes is typically evaluated based on conversion rates and the enantiomeric excess (e.e.) of the product. The data below, derived from studies on analogous ketone substrates, illustrates how different enzymes perform, providing a framework for selecting a suitable biocatalyst for the transformation of this compound. nih.gov

Table 1: Comparative Efficiency of Ketoreductases on Various Ketone Substrates This table is interactive. You can sort and filter the data.

Substrate (Ketone) Enzyme Conversion (%) Enantiomeric Excess (e.e., %) Product Configuration
3-oxo-4-(2,4,5-trifluoro-phenyl) butyric acid methyl ester ZRK 91.1 >99 (S)
3-oxo-4-(2,4,5-trifluoro-phenyl) butyric acid methyl ester FabG 30-60 N/A (S)
3-oxo-4-(2,4,5-trifluoro-phenyl) butyric acid methyl ester SsADH <30 N/A (S)
2-phenyl-1-thiazol-2-yl-ethanone ZRK 89.2 >99 (S)
2-phenyl-1-thiazol-2-yl-ethanone Hketo 30-60 N/A (S)
2-phenyl-1-thiazol-2-yl-ethanone PAR <30 N/A (S)
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone ZRK 96.4 >99 (S)

This highlights the necessity of screening a panel of ketoreductases to identify an enzyme with the desired activity and stereoselectivity for the specific benzyl- and ethyl-ester-substituted glutarate substrate.

The practical application of ketoreductases in synthesis is critically dependent on the regeneration of the nicotinamide (B372718) cofactor, typically NADPH or NADH, which is consumed in stoichiometric amounts during the reduction of the ketone. researchgate.net As these cofactors are expensive, their continuous regeneration is essential for the economic viability of the biocatalytic process. nih.gov

Enzymatic cofactor regeneration systems are often preferred and can be implemented in vitro with purified enzymes or within whole-cell biotransformation setups. nih.govnih.gov A common and highly efficient method is the "substrate-coupled" approach, where a second enzyme and a cheap sacrificial co-substrate are used to regenerate the cofactor. For example, a glucose dehydrogenase (GDH) can be used to oxidize glucose to gluconolactone, which simultaneously reduces NADP+ to NADPH, thereby supplying the KRED with the necessary reducing equivalents for the primary reaction. nih.govresearchgate.net

Exploration of Non-Enzymatic Catalysis for Ester Functionalization

Beyond the enzymatic reduction of the keto group, the ester functionalities of this compound can be modified through non-enzymatic catalytic methods. The presence of two different ester groups—a benzyl (B1604629) ester and an ethyl ester—allows for potential selective functionalization, primarily through hydrolysis or transesterification.

One approach involves the chemoselective cleavage of the benzyl ester. Benzyl esters are commonly used as protecting groups for carboxylic acids because they can be removed under relatively mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), a method that would also reduce the keto group. However, other non-reductive methods exist. For example, treatment with nickel boride in methanol (B129727) at ambient temperature can chemoselectively cleave benzyl esters while leaving other esters, such as ethyl and methyl esters, as well as benzyl ethers, unaffected. organic-chemistry.org

Another strategy is base-mediated hydrolysis. Studies on various esters have shown that the reaction rate is influenced by the steric and electronic properties of the alcohol leaving group. uaeh.edu.mx Using a system of t-BuNH₂/LiBr/H₂O, it has been demonstrated that methyl esters hydrolyze significantly faster than more sterically hindered esters like isopropyl or benzyl esters. uaeh.edu.mx This suggests that it may be possible to achieve differential hydrolysis rates between the ethyl and benzyl esters of the target molecule, although selectivity might be challenging.

Table 2: Influence of Ester Group on Non-Enzymatic Hydrolysis Rate This table is interactive. You can sort and filter the data.

Ester Substrate (R-COOR') R' Group Reaction Time (h) for Quantitative Yield
Methyl benzoate Methyl 1.75
Allyl benzoate Allyl 6
Benzyl benzoate Benzyl 8
Isopropyl benzoate Isopropyl 10

This data indicates that the ethyl ester moiety in this compound would likely hydrolyze faster than the benzyl ester group under similar conditions, offering a potential avenue for selective functionalization. uaeh.edu.mx

Mechanistic Investigations of Carbonyl Reduction and Ester Hydrolysis Pathways

Understanding the reaction mechanisms for both carbonyl reduction and ester hydrolysis is fundamental to controlling the outcome of transformations involving this compound.

The mechanism of carbonyl reduction by a ketoreductase involves the transfer of a hydride ion from the NADPH cofactor to the carbonyl carbon of the ketone. The stereochemistry of the resulting alcohol is determined by how the substrate docks into the enzyme's active site, which exposes one of the two prochiral faces of the carbonyl group to the cofactor. Most ADHs follow Prelog's rule, which predicts the formation of the (S)-alcohol from the transfer of the pro-(R) hydride of NADH or NADPH to the re-face of the carbonyl. researchgate.net

The mechanism of ester hydrolysis is highly dependent on the reaction conditions (acidic or basic) and the structure of the ester. For a molecule like this compound, hydrolysis pathways for both the ethyl and benzyl groups must be considered.

Under acidic conditions, the hydrolysis of the ethyl ester likely proceeds through an SN2-type pathway, involving the nucleophilic attack of water on the ethyl carbon. In contrast, the benzyl ester can undergo hydrolysis via an SN1 mechanism due to the ability of the benzyl group to stabilize the resulting carbocation through resonance. reddit.com This mechanistic difference implies that benzyl esters are often more rapidly cleaved under acidic conditions than simple alkyl esters like ethyl esters. reddit.com

Furthermore, research on related α-ketoglutarate diesters has revealed another critical mechanistic aspect: the ester moiety proximal to the α-ketone is significantly more susceptible to spontaneous hydrolysis in aqueous media. nih.gov This increased lability is attributed to the electron-withdrawing effect of the adjacent ketone, which makes the ester carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water. nih.gov In the case of this compound, this suggests that one of the ester groups (depending on its position relative to the ketone) would hydrolyze at a much faster rate than the other, providing a powerful tool for regioselective modification. nih.gov

Computational Chemistry and Theoretical Studies on 2 Benzyl 3 Ketoglutarate Diethyl Ester Reactivity

Quantum Chemical Calculations (e.g., DFT, FMO, MEP) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of 2-benzyl-3-ketoglutarate diethyl ester. Methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping are commonly employed to analyze β-keto esters and related glutarate derivatives. nih.govresearchgate.netresearchgate.net

Density Functional Theory (DFT): DFT is a robust method used to determine the electronic structure of molecules. nih.gov For a molecule like this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311+G(d,p), can optimize the molecule's geometry to its lowest energy state. nih.govresearchgate.net These calculations yield critical electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electron density and atomic charges. This information helps identify the most reactive sites within the molecule. For instance, the carbon atom positioned between the two carbonyl groups (the α-carbon) is expected to be particularly acidic and thus a primary site for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies reactivity prediction by focusing on the interaction between the HOMO and LUMO of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the enolate form, making it nucleophilic, while the LUMO is centered on the carbonyl carbons, marking them as electrophilic sites.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack), typically shown in red, and positive potential (electron-poor, prone to nucleophilic attack), shown in blue. In this compound, MEP analysis would highlight the negative potential around the carbonyl oxygen atoms and a positive potential near the acidic α-hydrogen and the carbonyl carbons, visually confirming the sites most likely to engage in chemical reactions.

Below is a table of hypothetical, yet representative, quantum chemical data for a β-keto ester like this compound, calculated at the B3LYP/6-31G(d) level of theory.

PropertyCalculated ValueInterpretation
HOMO Energy -6.5 eVIndicates the energy of the highest energy electrons available for donation (nucleophilicity).
LUMO Energy -0.8 eVIndicates the energy of the lowest energy empty orbital available for acceptance (electrophilicity).
HOMO-LUMO Gap 5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 2.5 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
MEP Minimum -0.04 a.u.Located near the carbonyl oxygens, indicating the most likely site for electrophilic attack.
MEP Maximum +0.05 a.u.Located near the acidic α-hydrogen, indicating the most susceptible proton for abstraction by a base.

Modeling Reaction Pathways and Elucidating Transition State Architectures

Computational chemistry is instrumental in mapping the entire energy landscape of a chemical reaction, from reactants to products. This involves modeling the reaction pathway and identifying the high-energy transition state (TS) that connects them. For this compound, this could involve modeling reactions such as alkylation, hydrolysis, or condensation. aklectures.comlibretexts.org

The process begins by locating the optimized geometries of the reactants and products. Subsequently, computational methods are used to find the transition state structure, which represents the energy maximum along the minimum energy path. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are often employed for this purpose. Once a TS is located, its identity is confirmed by frequency calculations; a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following the identification of the TS, the activation energy (ΔG‡) can be calculated as the difference in Gibbs free energy between the transition state and the reactants. This value is crucial for predicting the reaction rate. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction path downhill from the TS to ensure it connects the intended reactants and products, thereby validating the proposed mechanism. nih.gov

For example, in a base-catalyzed alkylation of this compound, computational modeling would first depict the deprotonation at the α-carbon to form an enolate. Then, the nucleophilic attack of this enolate on an alkyl halide would be modeled. The transition state for this SN2 step would feature a partially formed carbon-carbon bond and a partially broken carbon-halogen bond.

The table below presents illustrative data for a modeled reaction pathway.

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Feature
1Reactants (Ester + Base)0.0-
2Transition State 1 (Deprotonation)+12.5Partially formed O-H bond, partially broken C-H bond.
3Intermediate (Enolate)-5.0Planar enolate structure.
4Transition State 2 (Alkylation)+18.0Partially formed C-C bond (1.8 Å), partially broken C-Br bond (2.2 Å).
5Products-15.0New C-C bond formed.

Computational Approaches for Predicting and Rationalizing Stereoselectivity

When a reaction can produce multiple stereoisomers, computational methods are invaluable for predicting and explaining the observed stereoselectivity. rsc.org For reactions involving this compound, which has a stereocenter at the α-carbon, understanding the factors that control the formation of a specific stereoisomer is critical.

The origin of stereoselectivity lies in the differing activation energies of the competing diastereomeric transition states. The product distribution is governed by the Curtin-Hammett principle, where the ratio of products depends on the difference in the Gibbs free energies of the transition states leading to them (ΔΔG‡). A lower energy transition state will lead to the major product.

Computational chemists model the various possible transition state structures (e.g., those leading to R or S products, or syn vs. anti diastereomers). By calculating the relative energies of these competing transition states, one can predict the stereochemical outcome of the reaction. These models can account for steric hindrance, electronic effects, and non-covalent interactions (like hydrogen bonding or dispersion forces) that stabilize one transition state over another. rsc.org

For instance, in an asymmetric alkylation using a chiral catalyst, DFT calculations can model the catalyst-substrate complex and the subsequent transition states. The calculations can reveal how the chiral environment of the catalyst forces the alkylating agent to approach from a specific face of the enolate, leading to the preferential formation of one enantiomer.

The following table illustrates how computational energy data can be used to predict stereoselectivity.

Transition StateRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (ΔG‡) (kcal/mol)Predicted Product Ratio (at 298 K)
TS-pro-R 0.00.095
TS-pro-S 1.51.85

This analysis demonstrates that the transition state leading to the R product is 1.8 kcal/mol lower in energy, which would result in a predicted enantiomeric ratio of 95:5 in favor of the R-isomer.

Future Directions and Emerging Research Avenues for 2 Benzyl 3 Ketoglutarate Diethyl Ester

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of β-keto esters often relies on classical condensation reactions, which can involve harsh conditions and stoichiometric amounts of strong bases. Future research is increasingly focused on developing more efficient, sustainable, and atom-economical synthetic routes. Key areas of development include flow chemistry, novel catalytic systems, and the use of greener solvents and reagents.

Flow chemistry, or continuous-flow synthesis, presents a significant opportunity to improve the synthesis of 2-benzyl-3-ketoglutarate diethyl ester. By enabling precise control over reaction parameters such as temperature, pressure, and reaction time, flow reactors can enhance reaction yields, improve safety, and facilitate easier scale-up compared to batch processing.

Furthermore, the exploration of novel catalytic C-C bond-forming reactions is a promising avenue. This includes the development of metal- or organocatalyzed approaches that can operate under milder conditions, reduce waste generation, and potentially offer new pathways to access the target molecule or its derivatives. The goal is to move away from methods requiring strong, non-catalytic bases towards more elegant and environmentally benign processes.

Table 1: Comparison of Synthetic Methodologies

ParameterClassical Approach (e.g., Claisen Condensation)Future Sustainable Approach
ReagentsDiethyl oxalate, diethyl phenylacetate, strong base (e.g., sodium ethoxide)Potentially less hazardous starting materials
CatalystStoichiometric baseSub-stoichiometric organo- or metal-catalyst
SolventAnhydrous ethanol (B145695), diethyl etherGreener solvents (e.g., biomass-derived) or solvent-free conditions
ProcessBatch processingContinuous-flow processing
SustainabilityGenerates significant salt waste; energy-intensiveHigh atom economy; lower energy consumption; reduced waste

Exploration of Expanded Biocatalytic and Chemocatalytic Applications

The functional groups within this compound make it an ideal substrate for a wide range of catalytic transformations. Future research will likely focus on leveraging both biocatalysis and chemocatalysis to achieve highly selective modifications.

Biocatalytic applications represent a particularly green and powerful approach. The ketone moiety is a prime target for stereoselective reduction using enzymes like ketoreductases (KREDs) or alcohol dehydrogenases. nih.gov These enzymes, often employed in whole-cell systems, can reduce the prochiral ketone to a secondary alcohol with exceptional enantiomeric and diastereomeric control. nih.gov This biocatalytic reduction is a key step in producing chiral building blocks that are valuable for synthesizing biologically active compounds. nih.gov

Chemocatalytic applications offer complementary strategies. Asymmetric hydrogenation using chiral metal catalysts (e.g., based on ruthenium or rhodium) is a well-established method for the stereoselective reduction of β-keto esters. Further research could optimize catalysts specifically for the steric and electronic properties of the benzyl-substituted glutarate. Additionally, the α-position to the ketone is amenable to functionalization. Inspired by developments in phase-transfer catalysis for asymmetric α-alkylation of related β-dicarbonyl compounds, new chemocatalytic methods could be developed to introduce other substituents at this position with high stereocontrol. rsc.org

Table 2: Potential Catalytic Transformations of this compound

Catalysis TypeCatalyst ExampleTarget TransformationPotential Product
BiocatalysisKetoreductases (KREDs) / DehydrogenasesAsymmetric reduction of C3-ketoneDiethyl (2R,3S)-2-benzyl-3-hydroxyglutarate (or other stereoisomers)
ChemocatalysisChiral Ru- or Rh-complexesAsymmetric hydrogenation of C3-ketoneDiethyl (2R,3R)-2-benzyl-3-hydroxyglutarate (or other stereoisomers)
ChemocatalysisChiral Phase-Transfer CatalystAsymmetric α-alkylation/functionalizationDiethyl 2-alkyl-2-benzyl-3-oxoglutarate
BiocatalysisHydrolases (e.g., Lipases)Selective ester hydrolysisMonoethyl 2-benzyl-3-ketoglutarate

Advanced Stereoselective Transformations for Accessing Diverse Chiral Scaffolds

The reduction of the C3-ketone in this compound creates two adjacent stereocenters (at C2 and C3), meaning four possible stereoisomers of the resulting diethyl 2-benzyl-3-hydroxyglutarate can be formed. The ability to selectively access each of these isomers is a significant goal for future research, as each one represents a unique chiral building block.

Advanced biocatalytic strategies are at the forefront of this effort. The screening of diverse enzyme libraries, such as panels of reductases from baker's yeast (Saccharomyces cerevisiae), has proven effective for similar β-keto esters. acs.org Different enzymes within such a panel can exhibit opposing stereopreferences, allowing for the targeted synthesis of either syn or anti diastereomers, and with high enantioselectivity for each. acs.org By selecting the appropriate enzyme, it is possible to produce any of the four stereoisomers in high optical purity. acs.org These homochiral α-benzyl-β-hydroxy-glutarate derivatives are highly valuable intermediates for the synthesis of complex natural products and pharmaceuticals.

Table 3: Potential Stereoisomeric Products from the Reduction of this compound

StereoisomerC2 ConfigurationC3 ConfigurationRelative Stereochemistry
1RSanti
2SRanti
3RRsyn
4SSsyn

Integration into Multi-Step Synthetic Sequences for Biologically Relevant Compounds

The true potential of this compound is realized when it is used as a versatile starting material in the synthesis of complex, biologically active molecules. Its structure is closely related to 2-ketoglutarate, a key intermediate in the citric acid (TCA) cycle. nih.govnih.gov

Recent studies have shown that cell-permeable ester forms of 2-ketoglutarate can be used as probes to monitor metabolic flux through the TCA cycle in vivo. nih.govnih.gov Following this precedent, this compound could serve as a precursor for novel molecular probes or prodrugs. The ester groups facilitate passage across cell membranes, after which cellular esterases can hydrolyze them to release the active acid form. The benzyl (B1604629) group provides a unique site for further modification, such as the attachment of fluorophores, affinity tags, or other drug moieties to create targeted diagnostic or therapeutic agents.

Beyond metabolic probes, the glutarate backbone is a precursor to a wide array of molecular frameworks. Through multi-step sequences involving cyclization, functional group interconversion, and coupling reactions, the compound can be transformed into:

Heterocyclic compounds: Lactones, lactams, and other ring systems common in natural products.

Substituted amino acids: Through reductive amination of the ketone and subsequent modifications.

Complex acyclic scaffolds: Providing a stereochemically defined carbon chain for the synthesis of polyketide-like molecules.

The integration of this versatile building block into synthetic routes targeting novel antibiotics, enzyme inhibitors, or metabolic modulators represents a vibrant and promising direction for future chemical and medicinal research. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Benzyl-3-ketoglutarate diethyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves esterification of 3-ketoglutaric acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl), followed by benzylation using benzyl halides or benzyl alcohols. For example, benzyl bromide (C₆H₅CH₂Br) has been utilized in analogous esterifications . Optimization includes controlling stoichiometry (e.g., excess benzylating agent) and temperature (40–60°C) to minimize side reactions like transesterification. Monitoring via TLC or HPLC ensures intermediate purity.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR to confirm benzyl (δ ~4.5–5.0 ppm for CH₂) and ester carbonyl (δ ~170–175 ppm) groups.
  • HPLC with UV detection (λ ~210–260 nm for conjugated systems) to assess purity (>95% by area).
  • Mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]⁺ at calculated m/z).
    • Storage at 0–6°C is recommended for stability, as seen in similar benzyl esters .

Q. What are the critical parameters for scaling up synthesis without compromising yield?

  • Methodological Answer : Maintain strict temperature control to prevent decomposition, especially during benzylation. Use anhydrous solvents (e.g., dry THF or DCM) to avoid hydrolysis. For large-scale reactions, continuous-flow systems or catalytic methods (e.g., DMAP for acyl transfer) improve efficiency . Purity intermediates via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data during the esterification of 3-ketoglutaric acid derivatives?

  • Methodological Answer : Discrepancies may arise from competing reaction pathways (e.g., keto-enol tautomerization or retro-aldol reactions). Use in-situ FTIR to monitor carbonyl group transformations or stopped-flow NMR to track intermediates. Compare kinetic models (e.g., pseudo-first-order vs. steady-state approximations) to identify rate-limiting steps . Replicate experiments under inert atmospheres (N₂/Ar) to exclude oxidative side reactions.

Q. What strategies are effective for stereochemical control in derivatives of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can induce enantioselectivity. For example, (R)-4-Benzyl-3-propionyl-2-oxazolidinone (CAS 131685-53-5) has been used in stereoselective syntheses . Characterize enantiomeric excess via chiral HPLC or polarimetry.

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

  • Methodological Answer : Stability studies show that non-polar solvents (e.g., hexane) reduce hydrolysis rates compared to polar aprotic solvents (e.g., DMSO). Store at 0–6°C in amber vials to mitigate light-induced degradation, as recommended for benzyl ethers and esters . Accelerated aging tests (40–60°C) combined with periodic HPLC analysis quantify degradation kinetics.

Q. What advanced analytical techniques are suitable for identifying trace impurities in this compound?

  • Methodological Answer : LC-MS/MS detects trace byproducts (e.g., benzyl alcohol or diethyl ketoglutarate isomers) at ppm levels. GC-MS with derivatization (e.g., silylation) identifies volatile impurities. For structural elucidation, 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .

Data Contradiction & Experimental Design

Q. How should researchers address conflicting reports on the catalytic efficiency of benzylation agents for 3-ketoglutarate derivatives?

  • Methodological Answer : Systematically vary catalysts (e.g., NaH vs. K₂CO₃) and solvents (polar vs. non-polar) in controlled experiments. Use design of experiments (DoE) to identify interaction effects. Cross-reference with kinetic isotope effects (e.g., deuterated benzyl halides) to probe mechanistic pathways .

Q. What experimental controls are essential when studying the biological activity of this compound in cellular assays?

  • Methodological Answer : Include vehicle controls (e.g., DMSO at <0.1%) and negative controls (unmodified 3-ketoglutarate esters). Validate cytotoxicity via MTT assays and confirm target engagement using isotopic tracers (e.g., ¹⁴C-labeled analogs). Replicate under hypoxia/normoxia to assess metabolic context dependency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.